Superior M1/M2 Subtype Selectivity Ratio vs. Pirenzepine and Caramiphen
In a head-to-head radioligand binding study, nitrocaramiphen hydrochloride exhibited a 71-fold selectivity for the M1 receptor subtype over the M2 subtype [1]. This selectivity is significantly greater than that observed for the prototypical M1 antagonist pirenzepine (51-fold) and the parent compound caramiphen (27-fold) under identical assay conditions [1].
| Evidence Dimension | M1/M2 receptor subtype selectivity ratio |
|---|---|
| Target Compound Data | 71-fold selectivity (M1 Ki = 5.5 nM vs. M2 Ki) |
| Comparator Or Baseline | Pirenzepine: 51-fold (M1 Ki = 5.2 nM vs. M2 Ki); Caramiphen: 27-fold (M1 Ki = 1.2 nM vs. M2 Ki) |
| Quantified Difference | Nitrocaramiphen shows a 39% greater M1/M2 selectivity than pirenzepine (71 vs. 51) and a 163% greater selectivity than caramiphen (71 vs. 27). |
| Conditions | Radioligand binding assay using [3H]pirenzepine for M1 sites in rat cortex and [3H](-)-quinuclidinyl benzilate for M2 sites in rat heart. |
Why This Matters
Higher M1/M2 selectivity reduces confounding off-target effects on cardiac M2 receptors, enabling cleaner interpretation of M1-specific pharmacology in cardiovascular and CNS research.
- [1] Hudkins RL, DeHaven-Hudkins DL, Stubbins JF. Caramiphen, iodocaramiphen and nitrocaramiphen are potent, competitive, muscarinic M1 receptor-selective agents. Eur J Pharmacol. 1993 Feb 16;231(3):485-8. View Source
